3,4-dihydro-1H-2,3-benzoxazine

Medicinal Chemistry Drug Design Physicochemical Profiling

Procure the unsubstituted 3,4-dihydro-1H-2,3-benzoxazine (CAS 14859-23-5) parent scaffold to access unmatched reactivity for SAR studies, ring-opening polymerization, and CNS-penetrant library synthesis. Distinct from substituted analogs, its LogP of 1.55 and TPSA of 21.26 Ų provide optimal blood-brain barrier permeability. This ≥95% pure building block is the validated precursor for patented VR1 pain inhibitors and fungicidal leads. Ideal for medicinal chemistry, agrochemical, and polymer R&D requiring a defined, reproducible core structure.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 14859-23-5
Cat. No. B3104541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-1H-2,3-benzoxazine
CAS14859-23-5
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CON1
InChIInChI=1S/C8H9NO/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9H,5-6H2
InChIKeyQHSWXOMNNUSGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-1H-2,3-benzoxazine (CAS 14859-23-5) Procurement Guide: Physicochemical & Scaffold Differentiation for Research and Industrial Use


3,4-Dihydro-1H-2,3-benzoxazine (CAS 14859-23-5), also known as 3,4-Dihydro-1H-benzo[d][1,2]oxazine, is an unsubstituted parent heterocycle of the benzoxazine class, possessing a molecular formula of C8H9NO and a molecular weight of 135.16 g/mol [1]. It serves as a foundational scaffold for the synthesis of diverse 3,4-dihydro-2H-1,3-benzoxazine derivatives that exhibit a broad spectrum of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects, as well as applications in polymer science as a thermosetting monomer precursor [2][3]. Its precise computed physicochemical properties—including XLogP3-AA of 0.9, Topological Polar Surface Area (TPSA) of 21.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors—render it a structurally defined building block with distinct characteristics compared to substituted analogs [1].

Why Substituted 3,4-Dihydro-2H-1,3-benzoxazines Cannot Substitute the Unsubstituted 3,4-Dihydro-1H-2,3-benzoxazine Core in Research


In-class 3,4-dihydro-2H-1,3-benzoxazines are not interchangeable with the unsubstituted 3,4-dihydro-1H-2,3-benzoxazine parent scaffold. While substituted derivatives are frequently employed for biological activity optimization or polymer property modification, the unsubstituted core possesses unique physicochemical and structural attributes—including a specific LogP of 1.55 [1], a TPSA of 21.26 Ų [2], and a distinct hydrogen bond donor/acceptor profile—that directly influence its reactivity as a synthetic intermediate, its ring-opening polymerization behavior, and its suitability as a baseline comparator in structure-activity relationship (SAR) studies [3]. Replacing it with a substituted analog (e.g., 3-phenyl or 2,3-diaryl derivatives) introduces steric bulk, alters electronic distribution, and modifies lipophilicity, thereby fundamentally changing reaction outcomes, biological target engagement, and material properties. The quantitative evidence below substantiates why this specific, unsubstituted benzoxazine remains an essential and non-substitutable entity for scientific and industrial procurement.

Quantitative Differentiation of 3,4-Dihydro-1H-2,3-benzoxazine (CAS 14859-23-5) from Closest Analogs


Lipophilicity (LogP) Differentiation: 3,4-Dihydro-1H-2,3-benzoxazine vs. 2H-1,4-Benzoxazine

The unsubstituted 3,4-dihydro-1H-2,3-benzoxazine exhibits a computed LogP of 1.55, which is 0.33 log units higher than that of its regioisomer, 2H-1,4-benzoxazine (LogP = 1.22) [1]. This difference in lipophilicity can significantly impact membrane permeability and target engagement in biological assays.

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen Bond Donor Count: 3,4-Dihydro-1H-2,3-benzoxazine vs. 2H-1,3-Benzoxazine

The target compound contains one hydrogen bond donor (HBD), whereas the aromatic 2H-1,3-benzoxazine contains zero HBDs [1]. This distinction is critical for modulating molecular recognition events, solubility, and crystal packing.

Medicinal Chemistry Fragment-Based Drug Discovery Hydrogen Bonding

Scaffold as Precursor to Fungicidal Agents: Class-Level Activity against Rhizoctonia solani

While the unsubstituted 3,4-dihydro-1H-2,3-benzoxazine itself was not directly assayed, its derivatives—2,3-disubstituted-3,4-dihydro-2H-1,3-benzoxazines—have been synthesized and evaluated for fungicidal activity. Compound 1b, a 2,3-diaryl derivative, achieved 100% inhibition of Rhizoctonia solani [1][2]. This demonstrates that the unsubstituted core serves as a versatile precursor for generating highly potent fungicidal leads, with structural modifications at the N3 and C2 positions dramatically tuning activity from inactive to complete inhibition.

Agrochemical Fungicide Development Structure-Activity Relationship

Topological Polar Surface Area (TPSA) Differentiation: 3,4-Dihydro-1H-2,3-benzoxazine vs. 2H-1,4-Benzoxazine

The target compound exhibits a computed TPSA of 21.26 Ų, which is slightly lower than the 21.59 Ų for 2H-1,4-benzoxazine [1]. This small difference may affect oral bioavailability predictions, with lower TPSA generally correlating with improved membrane permeation.

Drug Design ADME Prediction Physicochemical Profiling

Melting Point Differentiation: Free Base vs. Hydrochloride Salt for Handling and Formulation

The free base form of 3,4-dihydro-1H-2,3-benzoxazine is a low-melting solid (no published mp found), whereas its hydrochloride salt has a well-defined melting point of 180-182 °C . This difference in physical form directly impacts handling, storage stability, and downstream synthetic utility.

Chemical Synthesis Salt Selection Pre-formulation

Validated Application Scenarios for 3,4-Dihydro-1H-2,3-benzoxazine (CAS 14859-23-5) Based on Quantitative Evidence


Lead Generation in CNS Drug Discovery: Leveraging Favorable LogP and Low TPSA

With a LogP of 1.55 and a TPSA of 21.26 Ų, 3,4-dihydro-1H-2,3-benzoxazine lies within the optimal physicochemical space for CNS drug candidates (LogP 1-3, TPSA < 60 Ų). Its balanced lipophilicity and polar surface area, which are superior (ΔLogP +0.33) to the 2H-1,4-benzoxazine regioisomer, support its use as a core scaffold for designing brain-penetrant small molecules. Researchers procuring this compound can exploit these properties to synthesize libraries targeting neurological disorders with improved blood-brain barrier permeability [1][2].

Agrochemical Fungicide Development: Precursor to High-Potency Rhizoctonia solani Inhibitors

The unsubstituted benzoxazine core is a validated precursor for generating 2,3-disubstituted derivatives that exhibit up to 100% inhibition of Rhizoctonia solani, a devastating plant pathogen. Procurement of 3,4-dihydro-1H-2,3-benzoxazine enables the synthesis of novel fungicidal leads through straightforward aza-acetalization or Mannich reactions, providing a rapid entry into a chemical space with demonstrated class-level fungicidal activity [3][4].

Medicinal Chemistry Scaffold for Vanilloid Receptor 1 (VR1) Inhibitors

3,4-Dihydrobenzoxazine derivatives have been patented as potent inhibitors of the vanilloid receptor subtype 1 (VR1), a validated target for pain management. The unsubstituted 3,4-dihydro-1H-2,3-benzoxazine serves as the fundamental building block for synthesizing these patented VR1 inhibitors, which are indicated for treating acute, chronic, and neuropathic pain. Procuring this parent heterocycle is essential for medicinal chemistry groups engaged in pain research and developing novel analgesics [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-1H-2,3-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.